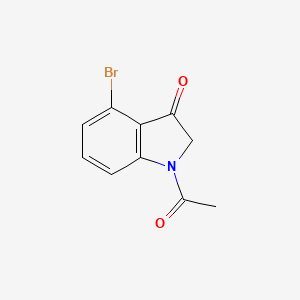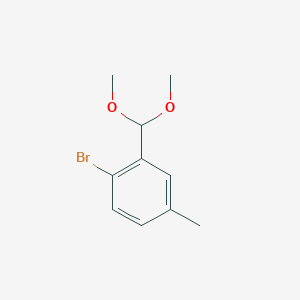
sodium;methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sodium;methylbenzene can be synthesized through several methods. One common approach involves the reaction of toluene with sodium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C6H5CH3+2Na→C6H4CH3Na+H2
Industrial Production Methods: Industrial production of sodium 2-methylbenzen-1-ide often involves large-scale reactions using sodium dispersion in mineral oil to enhance the reaction rate and yield. The process is carried out in specialized reactors designed to handle reactive sodium metal safely.
Análisis De Reacciones Químicas
Types of Reactions: sodium;methylbenzene undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, where the sodium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenated compounds like alkyl halides (R-X) are typical reagents.
Major Products Formed:
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of toluene.
Substitution: Formation of alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
sodium;methylbenzene has diverse applications in scientific research:
Chemistry: Used as a strong nucleophile in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving aromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of sodium 2-methylbenzen-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the sodium atom, which enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution (EAS): The compound readily participates in EAS reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Redox Reactions: Acts as a reducing agent in redox reactions, transferring electrons to oxidizing agents.
Comparación Con Compuestos Similares
sodium;methylbenzene can be compared with other similar compounds such as:
Sodium benzoate: Unlike sodium 2-methylbenzen-1-ide, sodium benzoate is primarily used as a preservative in the food industry.
Sodium phenoxide: Both compounds are nucleophilic, but sodium phenoxide is more commonly used in the synthesis of phenolic compounds.
Sodium toluate: Similar in structure but differs in the position of the sodium atom on the benzene ring, affecting its reactivity and applications.
Propiedades
Número CAS |
63846-51-5 |
|---|---|
Fórmula molecular |
C7H7Na |
Peso molecular |
114.12 g/mol |
Nombre IUPAC |
sodium;methylbenzene |
InChI |
InChI=1S/C7H7.Na/c1-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
Clave InChI |
BQJGBCJGVCFQIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=[C-]1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


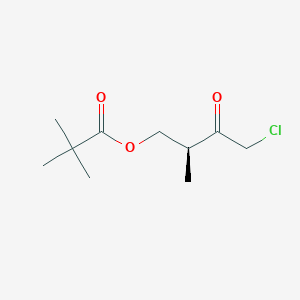

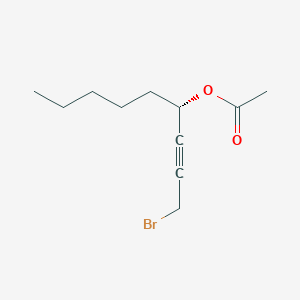
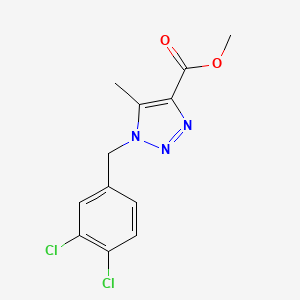
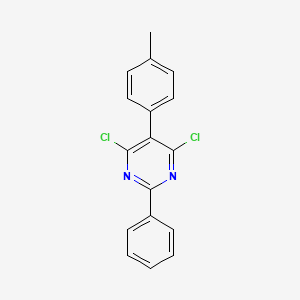
![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)
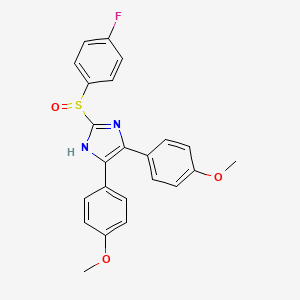
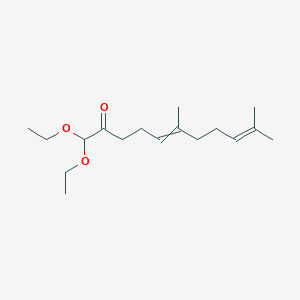
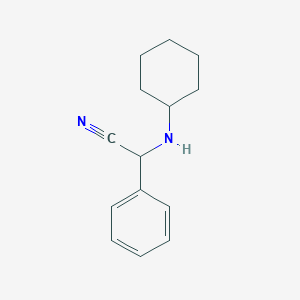
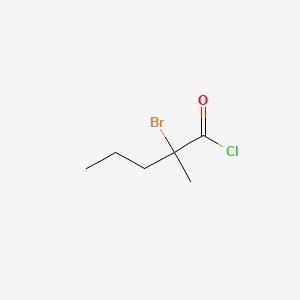
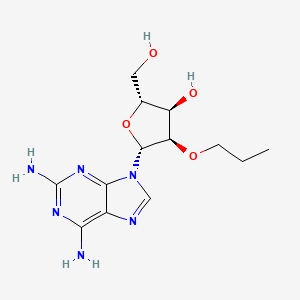
![8-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8455256.png)
